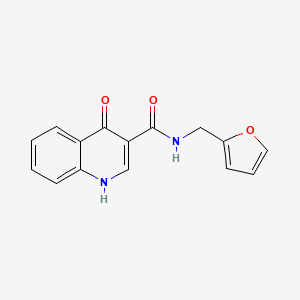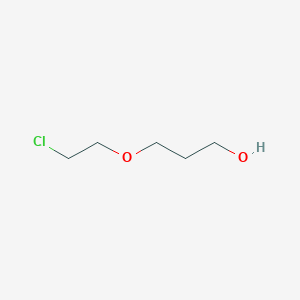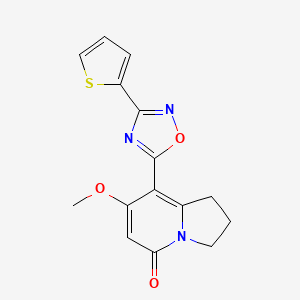
7-methoxy-8-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-2,3-dihydroindolizin-5(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methoxy-8-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-2,3-dihydroindolizin-5(1H)-one is a useful research compound. Its molecular formula is C15H13N3O3S and its molecular weight is 315.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer and Antimicrobial Properties
Aldose Reductase Inhibition and Topical Application for Visual Impairment : Research by La Motta et al. (2008) explored the synthesis and testing of various 1,2,4-oxadiazol-5-yl-acetic acids for their ability to inhibit aldose reductase. The lead compound showed promise in preventing cataract development in galactosemic rats when used as an eye-drop solution, pointing towards potential applications in visual impairment treatments (La Motta et al., 2008).
Anticonvulsant Activity : Tsitsa et al. (1989) described the synthesis of new bisubstituted 1,3,4-oxadiazoles, highlighting their significant anticonvulsant potency. This suggests potential applications in neurology and the treatment of seizure disorders (Tsitsa et al., 1989).
Antimicrobial and Antiproliferative Activity : Kaya et al. (2017) focused on designing and synthesizing oxadiazole derivatives for evaluating their in vitro antimicrobial activity against various bacteria and fungi. One compound specifically exhibited high inhibitory activity against human tumor cell lines, indicating its potential as a chemotherapeutic agent (Kaya et al., 2017).
Antioxidant and Antibacterial Evaluation : Anusevičius et al. (2015) synthesized 1-(4-methoxyphenyl)pyrrolidin-2-ones with various heterocyclic fragments, including oxadiazole, and analyzed them for antioxidant and antibacterial activities. This work contributes to the potential application of these compounds in combating oxidative stress and bacterial infections (Anusevičius et al., 2015).
Synthesis and Cytotoxic Evaluation as Anticancer Agents : Chaaban et al. (2014) synthesized new oxadiazoline-substituted naphthalenyl acetates and evaluated their in vitro anticancer activity. Two derivatives showed significant activity against all tested cancer cell lines, suggesting their use as potential anticancer drugs (Chaaban et al., 2014).
Additional Applications
Synthesis of Novel Derivatives for Therapeutic Use : Yakantham et al. (2019) synthesized and tested new thiazol-4-amine derivatives for anticancer activity. These compounds demonstrated good to moderate activity on various human cancer cell lines, underscoring their potential as therapeutic agents (Yakantham et al., 2019).
Molecular and Crystal Structural Analysis : Khan et al. (2014) reported the crystal and molecular structures of methoxybenzyl and methoxyphenylethyl-1,3,4-oxadiazole-2(3H)-thiones, providing insights into their solid-state molecular packing arrangements. This research aids in the understanding of structural properties essential for drug design (Khan et al., 2014).
Propiedades
IUPAC Name |
7-methoxy-8-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-2,3-dihydro-1H-indolizin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-20-10-8-12(19)18-6-2-4-9(18)13(10)15-16-14(17-21-15)11-5-3-7-22-11/h3,5,7-8H,2,4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAOTLDWYYOVNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N2CCCC2=C1C3=NC(=NO3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-amine dihydrochloride](/img/structure/B2602458.png)
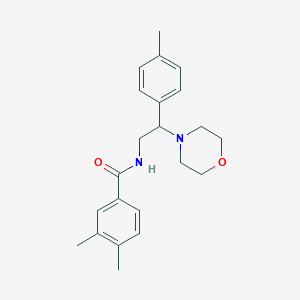
![(Z)-4-(azepan-1-ylsulfonyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2602462.png)
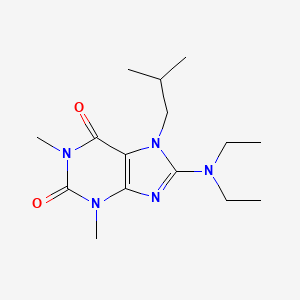
![5,7-dimethyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2602464.png)
![N-Ethyl-N-[2-[(7-methylimidazo[1,2-a]pyrimidin-2-yl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2602465.png)
![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2602467.png)
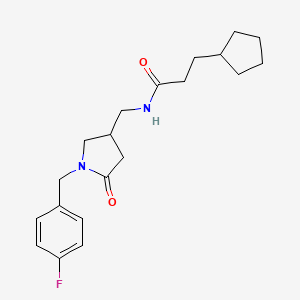
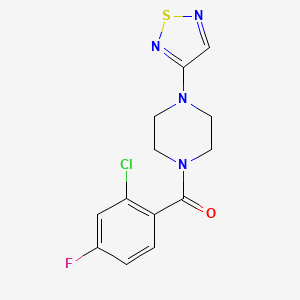
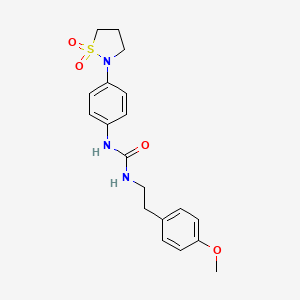
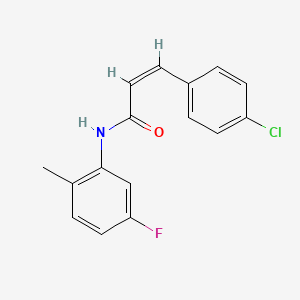
![(3E)-4-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]but-3-en-2-one](/img/structure/B2602477.png)
